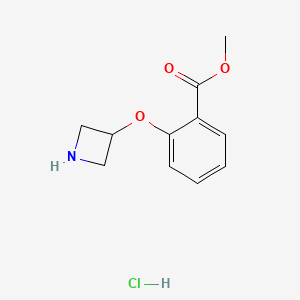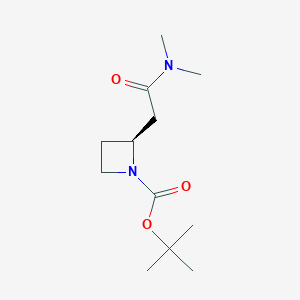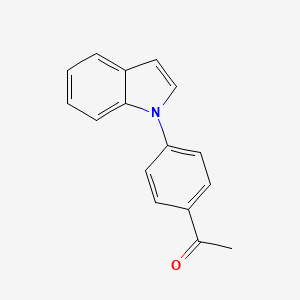
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a trifluoromethyl group at the 7th position, and a carbonitrile group at the 3rd position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyquinoline and trifluoromethyl-containing reagents.
Formation of Intermediate: The intermediate compound is formed by introducing the trifluoromethyl group at the 7th position of the quinoline ring. This can be achieved through electrophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Introduction of Carbonitrile Group: The carbonitrile group is introduced at the 3rd position through nucleophilic substitution reactions. Common reagents for this step include cyanogen bromide or sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors, automated synthesis, and efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide in anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile involves its interaction with various molecular targets:
Molecular Targets: It inhibits enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival.
Pathways Involved: The compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the carbonitrile group but shares similar biological activities.
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, with similar chemical reactivity.
Uniqueness
4-Hydroxy-7-(trifluoromethyl)-3-quinolinecarbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C11H5F3N2O |
|---|---|
Molecular Weight |
238.16 g/mol |
IUPAC Name |
4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17) |
InChI Key |
FQSYDALUENXBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC=C(C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


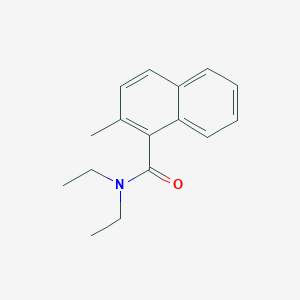

![8-(p-Tolyl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11871658.png)
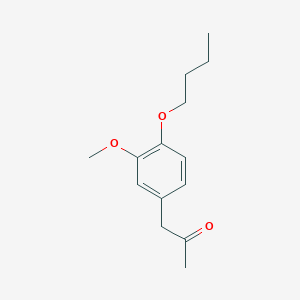

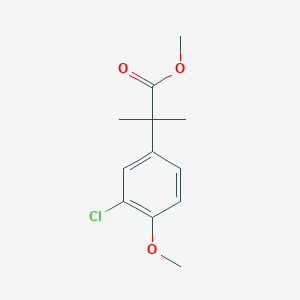
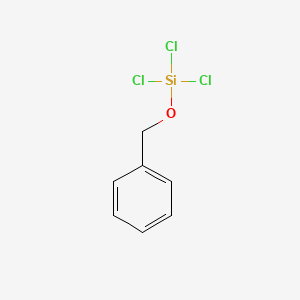


![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol hydrochloride](/img/structure/B11871711.png)
